molecular formula C15H16ClNO3S B5753866 N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B5753866
M. Wt: 325.8 g/mol
InChI Key: GVLJRODIKLQHOM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, along with a sulfonamide group attached to a dimethylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the formation of pro-inflammatory leukotrienes. This inhibition can reduce inflammation and potentially slow down the progression of certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit lipoxygenase enzymes and potential anticancer activity make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-10-4-5-11(2)15(8-10)21(18,19)17-13-9-12(16)6-7-14(13)20-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLJRODIKLQHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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